molecular formula C11H8N2O3 B3045818 2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one CAS No. 114476-70-9

2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one

Cat. No.: B3045818
CAS No.: 114476-70-9
M. Wt: 216.19 g/mol
InChI Key: GQSVUEFXOTYOFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-6-methylchromeno[8,7-d][1,3]oxazol-8-one is an organic compound with the CAS Registry Number 114476-70-9. It has a molecular formula of C11H8N2O3 and a molecular weight of 216.20 g/mol . This compound belongs to the class of chromeno[8,7-d]oxazol-8-ones, which are fused heterocyclic systems incorporating both coumarin and oxazole motifs . Such fused heterocyclic structures are of significant interest in medicinal chemistry and chemical biology. Chromeno-oxazolone derivatives are frequently investigated for their diverse biological activities, which can include antioxidant and antimicrobial properties . Researchers value these compounds as versatile scaffolds or key intermediates in the synthesis of more complex molecules, particularly for developing potential pharmacologically active agents . The structural features of this compound, including its fused ring system and functional groups, make it a valuable building block for further chemical exploration and derivatization in organic synthesis projects. For research purposes only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-6-methylpyrano[2,3-e][1,3]benzoxazol-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c1-5-4-8(14)16-10-6(5)2-3-7-9(10)13-11(12)15-7/h2-4H,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQSVUEFXOTYOFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2N=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552028
Record name 2-Amino-6-methyl-8H-pyrano[2,3-e][1,3]benzoxazol-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114476-70-9
Record name 2-Amino-6-methyl-8H-pyrano[2,3-e][1,3]benzoxazol-8-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one typically involves the cyclization of appropriate precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of reagents that facilitate the formation of the chromene and oxazole rings .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scalable synthetic routes that ensure high yield and purity. The process would typically be optimized for cost-effectiveness and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the application, but they generally involve the modulation of biological processes at the molecular level .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 2-amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one can be contextualized by comparing it to analogous chromeno-oxazole derivatives. Below is a detailed analysis based on substituent variations, synthetic yields, physical properties, and spectral

Table 1: Key Chromeno-Oxazole Derivatives and Their Properties

Compound Name Substituent at Position 2 Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Spectral or Functional Notes References
This compound Amino (-NH₂) N/A N/A 216.20 Amino group enhances hydrogen bonding potential; no biological data available.
6-Methyl-2-ethyl-chromeno[8,7-d]oxazol-8-one (4a) Ethyl (-CH₂CH₃) 52 172.4–172.6 230.17 Lower yield; alkyl substituent may reduce steric hindrance.
6-Methyl-2-(cyclopropyl)-chromeno[8,7-d]oxazol-8-one (4e) Cyclopropyl 49 194.0–194.9 242.24 Moderate yield; cyclopropyl group increases rigidity.
6-Methyl-2-phenyl-chromeno[8,7-d]oxazol-8-one (4h) Phenyl (-C₆H₅) 70 231.2–232.0 278.27 High yield; aromatic ring enhances π-π interactions.
6-Methyl-2-(3-CF₃-phenyl)-chromeno[8,7-d]oxazol-8-one (4i) 3-Trifluoromethylphenyl 86 265.0 346.28 Highest yield; electron-withdrawing CF₃ group stabilizes structure.
6-Methyl-2-(2-Cl-phenyl)-chromeno[8,7-d]oxazol-8-one (4k) 2-Chlorophenyl 75 251.0–251.9 312.72 Chlorine substituent improves lipophilicity.
2-(Ethylthio)-6-methyl-8H-chromeno[8,7-d]oxazol-8-one (3ba) Ethylthio (-S-CH₂CH₃) 16.2 135.9 262.29 Thioether group may enhance redox activity.

Key Observations

Substituent Effects on Yield and Stability :

  • Electron-withdrawing groups (e.g., -CF₃ in 4i ) correlate with higher synthetic yields (86%) and elevated melting points (265°C), suggesting enhanced stability .
  • Bulky substituents like phenyl (4h ) or cyclopropyl (4e ) show moderate-to-high yields (49–70%), while smaller alkyl groups (e.g., ethyl in 4a ) result in lower yields (52%) .

Structural and Spectral Trends: The amino group in the target compound distinguishes it from analogs by introducing hydrogen-bonding capability, which could influence solubility and receptor interactions . Thioether derivatives (e.g., 3ba) exhibit distinct ¹H NMR shifts (e.g., δ 3.02 ppm for -S-CH₂CH₃) compared to oxygen- or carbon-linked substituents .

Biological Implications: While biological data are absent for the amino-substituted compound, derivatives like 4h and 4i are implied to have activity in studies titled "synthesis and biological activity" . The trifluoromethyl group in 4i is often associated with enhanced metabolic stability in drug design.

Biological Activity

2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its antioxidant properties, enzyme inhibition capabilities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromeno-oxazole structure, which is known for its diverse pharmacological properties. The presence of amino and methyl groups contributes to its reactivity and interaction with biological systems.

Antioxidant Activity

Recent studies have indicated that this compound exhibits antioxidant properties. However, preliminary tests have shown low anti-lipid peroxidation activity. For instance, in assays conducted at a concentration of 100 µM, the compound demonstrated less than 1% inhibition of lipid peroxidation compared to a control group . This suggests that while the compound may possess some antioxidant potential, it is relatively weak compared to other antioxidants.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes. In particular, it was tested against soybean lipoxygenase, an enzyme involved in inflammatory processes. The results indicated no significant inhibition at the tested concentrations . This lack of enzyme interaction raises questions about its efficacy as an anti-inflammatory agent.

Case Studies and Research Findings

A systematic review of related compounds has provided insights into the biological activities associated with similar structures. For example:

Comparative Analysis

The following table summarizes the biological activities observed in this compound compared to similar compounds:

CompoundAntioxidant ActivityLipoxygenase InhibitionAntimicrobial ActivityAnticancer Activity
This compoundLowNoneNot extensively studiedLimited evidence
Related Chromeno-Oxazole Derivative AModerateModerateSignificantPromising
Related Chromeno-Oxazole Derivative BHighHighHighStrong

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one
Reactant of Route 2
Reactant of Route 2
2-Amino-6-methylchromeno[8,7-D][1,3]oxazol-8-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.